molecular formula C21H14Cl2N4O3 B263855 2-[4-[(Z)-(2-amino-3,7-dicyano-4,6-dimethylcyclopenta[b]pyridin-1-ium-5-ylidene)methyl]-2,6-dichlorophenoxy]acetate

2-[4-[(Z)-(2-amino-3,7-dicyano-4,6-dimethylcyclopenta[b]pyridin-1-ium-5-ylidene)methyl]-2,6-dichlorophenoxy]acetate

Cat. No. B263855
M. Wt: 441.3 g/mol
InChI Key: ZWCHZAWDRBJGOO-BASWHVEKSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-[4-[(Z)-(2-amino-3,7-dicyano-4,6-dimethylcyclopenta[b]pyridin-1-ium-5-ylidene)methyl]-2,6-dichlorophenoxy]acetate is a chemical compound that has gained significant attention in scientific research due to its potential use in various biomedical applications.

Mechanism of Action

The mechanism of action of 2-[4-[(Z)-(2-amino-3,7-dicyano-4,6-dimethylcyclopenta[b]pyridin-1-ium-5-ylidene)methyl]-2,6-dichlorophenoxy]acetate involves the inhibition of the mitogen-activated protein kinase (MAPK) signaling pathway. This pathway plays a crucial role in regulating cell proliferation, differentiation, and survival. By inhibiting this pathway, 2-[4-[(Z)-(2-amino-3,7-dicyano-4,6-dimethylcyclopenta[b]pyridin-1-ium-5-ylidene)methyl]-2,6-dichlorophenoxy]acetate induces cell cycle arrest and apoptosis in cancer cells.
Biochemical and Physiological Effects:
Studies have shown that 2-[4-[(Z)-(2-amino-3,7-dicyano-4,6-dimethylcyclopenta[b]pyridin-1-ium-5-ylidene)methyl]-2,6-dichlorophenoxy]acetate has several biochemical and physiological effects. It has been shown to inhibit cell proliferation, induce cell cycle arrest, and promote apoptosis in cancer cells. Additionally, this compound has been shown to inhibit tumor growth and metastasis in animal models.

Advantages and Limitations for Lab Experiments

One of the main advantages of using 2-[4-[(Z)-(2-amino-3,7-dicyano-4,6-dimethylcyclopenta[b]pyridin-1-ium-5-ylidene)methyl]-2,6-dichlorophenoxy]acetate in lab experiments is its potent anticancer activity. This makes it an ideal candidate for studying the mechanisms of cancer cell proliferation, differentiation, and survival. However, one of the main limitations of using this compound is its toxicity. Studies have shown that this compound can induce toxicity in normal cells at high concentrations, which can limit its use in certain experiments.

Future Directions

For the study of this compound include investigating its potential use in combination with other anticancer agents and developing novel formulations for improved delivery and efficacy.

Synthesis Methods

The synthesis method of 2-[4-[(Z)-(2-amino-3,7-dicyano-4,6-dimethylcyclopenta[b]pyridin-1-ium-5-ylidene)methyl]-2,6-dichlorophenoxy]acetate involves the reaction of 2,6-dichlorophenol with sodium hydroxide to form 2,6-dichlorophenolate. This is followed by the reaction of 2,6-dichlorophenolate with 2-chloroacetic acid to form 2-(2,6-dichlorophenoxy)acetic acid. The final step involves the reaction of 2-(2,6-dichlorophenoxy)acetic acid with 2-amino-3,7-dicyano-4,6-dimethylcyclopenta[b]pyridine to form 2-[4-[(Z)-(2-amino-3,7-dicyano-4,6-dimethylcyclopenta[b]pyridin-1-ium-5-ylidene)methyl]-2,6-dichlorophenoxy]acetate.

Scientific Research Applications

2-[4-[(Z)-(2-amino-3,7-dicyano-4,6-dimethylcyclopenta[b]pyridin-1-ium-5-ylidene)methyl]-2,6-dichlorophenoxy]acetate has been extensively studied for its potential use in various biomedical applications. One of the main applications of this compound is in cancer research. Studies have shown that this compound has potent anticancer activity against various types of cancer cells, including breast cancer, lung cancer, and colon cancer.

properties

Molecular Formula

C21H14Cl2N4O3

Molecular Weight

441.3 g/mol

IUPAC Name

2-[4-[(Z)-(2-amino-3,7-dicyano-4,6-dimethylcyclopenta[b]pyridin-5-ylidene)methyl]-2,6-dichlorophenoxy]acetic acid

InChI

InChI=1S/C21H14Cl2N4O3/c1-9-12(3-11-4-15(22)20(16(23)5-11)30-8-17(28)29)18-10(2)14(7-25)21(26)27-19(18)13(9)6-24/h3-5H,8H2,1-2H3,(H2,26,27)(H,28,29)/b12-3-

InChI Key

ZWCHZAWDRBJGOO-BASWHVEKSA-N

Isomeric SMILES

CC\1=C(C2=C(/C1=C\C3=CC(=C(C(=C3)Cl)OCC(=O)[O-])Cl)C(=C(C(=[NH+]2)N)C#N)C)C#N

SMILES

CC1=C(C2=C(C1=CC3=CC(=C(C(=C3)Cl)OCC(=O)O)Cl)C(=C(C(=N2)N)C#N)C)C#N

Canonical SMILES

CC1=C(C2=C(C1=CC3=CC(=C(C(=C3)Cl)OCC(=O)[O-])Cl)C(=C(C(=[NH+]2)N)C#N)C)C#N

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.